molecular formula C29H28N4O3S2 B3009155 N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895101-18-5

N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B3009155
CAS No.: 895101-18-5
M. Wt: 544.69
InChI Key: WGJATEQNMRIOQR-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused benzo-pyrimido-thiazine core modified with sulfone, thioether, and mesitylacetamide substituents. Its synthesis likely involves multi-step reactions, including cyclization, sulfonation, and nucleophilic substitution, as inferred from analogous synthetic routes for related compounds (e.g., thiazolo-pyrimidine derivatives in ).

Properties

IUPAC Name

2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S2/c1-18-13-20(3)27(21(4)14-18)31-26(34)17-37-29-30-15-25-28(32-29)23-11-7-8-12-24(23)33(38(25,35)36)16-22-10-6-5-9-19(22)2/h5-15H,16-17H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJATEQNMRIOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide with structurally related heterocyclic compounds from the literature, focusing on molecular properties, synthesis, and functional groups.

Key Observations:

Structural Complexity: The target compound’s benzo-pyrimido-thiazine core is more elaborate than the thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) systems in . Compared to N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives, the target compound’s fused polycyclic system may offer greater conformational rigidity, influencing target binding.

Synthetic Challenges :

  • Yields for analogous compounds (e.g., 57–68% for 11a, 11b, 12) suggest that multi-step syntheses of such heterocycles are moderately efficient but may require optimization for scalability. The target compound’s larger structure likely necessitates additional purification steps.

Functional Group Impact: Nitrile vs. Thioacetamide: Nitriles in 11a/11b are electron-withdrawing, whereas the thioacetamide in the target compound may act as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets. Sulfone Group: The 5,5-dioxido moiety in the target compound could improve solubility compared to non-sulfonated analogs, though this may depend on the substitution pattern.

The target compound’s mesityl and 2-methylbenzyl groups may similarly enhance lipophilicity and bioavailability.

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